molecular formula C16H16N2O2S B2793969 (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone CAS No. 172869-39-5

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

Cat. No. B2793969
CAS RN: 172869-39-5
M. Wt: 300.38
InChI Key: OAKAOPJHCGHCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone” is a chemical substance used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of this compound is C16H16N2O2S and it has a molecular weight of 300.38.


Synthesis Analysis

The synthesis of thienoindole analogs, including the this compound, has been a subject of research due to their wide spectrum of biological activities . These compounds show a wide range of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition . Researchers are continually attempting to create more effective and environment-friendly methods for their preparation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved resources. The known properties include its molecular formula (C16H16N2O2S) and molecular weight (300.38).

Mechanism of Action

The mechanism of action of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer. Furthermore, this compound has been found to exhibit anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been found to exhibit potent anticancer and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. However, there are some limitations associated with the use of this compound in lab experiments. For example, this compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future research could focus on improving the stability and availability of this compound for research purposes.

Synthesis Methods

The synthesis of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone involves the reaction of 2-aminothiophene with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained by the addition of methyl iodide to the intermediate product. The synthesis of this compound has been reported in various scientific journals, and it has been found to be a relatively simple and cost-effective process.

Scientific Research Applications

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone has been extensively studied for its potential applications in the field of medicine. Several studies have reported that this compound exhibits anticancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.

Safety and Hazards

The specific safety and hazard information for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is not available in the retrieved resources. It’s important to note that this compound is not intended for human or veterinary use.

properties

IUPAC Name

(4-methylthieno[2,3-b]indol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-14(21-16(12)17)15(19)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAOPJHCGHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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